Product packaging for 2-(Difluoromethyl)-1,3-dioxolan-2-amine(Cat. No.:CAS No. 1989659-86-0)

2-(Difluoromethyl)-1,3-dioxolan-2-amine

Cat. No.: B2768065
CAS No.: 1989659-86-0
M. Wt: 139.102
InChI Key: JRTDTJPPNNDJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Difluoromethyl)-1,3-dioxolan-2-amine (CAS 1989659-86-0) is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its core structure features a 1,3-dioxolane ring, which can act as a protected aldehyde or ketone precursor, and a primary amine, offering a handle for further derivatization. The key to this compound's research value is the difluoromethyl (CF2H) group. The CF2H group is a highly polar motif recognized for its ability to act as a hydrogen bond donor, a property unique among common polyfluorinated groups . This allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups in the design of bioactive molecules . Incorporating the CF2H group can also modulate the lipophilicity and metabolic stability of lead compounds, making it a valuable tool in drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) properties . The primary amine functionality allows researchers to readily incorporate this difluoromethylated scaffold into more complex target molecules via amide bond formation or other coupling reactions. As such, this compound is a versatile reagent for the synthesis of novel fluorinated amino acid derivatives, pharmaceutical intermediates, and agrochemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F2NO2 B2768065 2-(Difluoromethyl)-1,3-dioxolan-2-amine CAS No. 1989659-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-1,3-dioxolan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO2/c5-3(6)4(7)8-1-2-9-4/h3H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTDTJPPNNDJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Trajectories of 2 Difluoromethyl 1,3 Dioxolan 2 Amine: a Comprehensive Overview

Physicochemical Properties

Based on its chemical structure, several key physicochemical properties can be inferred for this compound.

PropertyValue
CAS Number 1989659-86-0
Molecular Formula C4H7F2NO2
Molecular Weight 139.10 g/mol

Data sourced from chemical supplier catalogs.

The presence of the difluoromethyl group is expected to increase the lipophilicity of the molecule compared to its non-fluorinated counterpart. The amine group provides a site for further functionalization and can participate in hydrogen bonding, influencing the compound's solubility and interactions with other molecules.

Synthesis and Reactivity

The synthesis of α-difluoromethyl amines is a well-established area of research, with numerous methods reported in the literature. nih.govacs.org These approaches often involve the nucleophilic addition of a difluoromethyl equivalent to an imine or the reduction of a difluoromethyl-containing imine. Given the structure of this compound, its synthesis could likely be achieved through the reaction of a suitable difluoromethyl nucleophile with a ketimine derived from 1,3-dioxolan-2-one.

The reactivity of this compound will be dictated by its functional groups. The primary amine is a nucleophilic center and can be expected to undergo reactions with a variety of electrophiles. For instance, research on the analogous compound, 2-amino-2-(trifluoromethyl)-1,3-dioxolane, has demonstrated its reactivity with various electrophilic agents. acs.org

Potential Applications in Research

The unique combination of a difluoromethyl group and a dioxolane scaffold suggests that this compound could be a valuable building block in several areas of research:

Medicinal Chemistry: As a potential bioisostere for serine or cysteine residues in peptides, this compound could be used to create peptidomimetics with enhanced stability and cell permeability. The dioxolane ring itself is found in numerous biologically active compounds, and its combination with a difluoromethylamine could lead to the discovery of novel therapeutic agents. nih.govnih.gov

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. The structural features of this compound make it a candidate for the synthesis of new herbicides, fungicides, or insecticides.

Materials Science: The introduction of fluorine can impart unique properties to materials, such as increased thermal stability and altered surface properties. This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers.

Cycloaddition Reactions in Dioxolane Formation

While less common for the direct synthesis of simple 2-substituted dioxolanes, [3+2] cycloaddition reactions represent a potential, albeit more complex, pathway. These reactions could theoretically involve the reaction of a carbonyl ylide with a difluorinated carbene equivalent or a related dipolarophile. However, the more prevalent and direct methods for dioxolane synthesis are generally favored for their efficiency and simplicity.

Other Synthetic Routes to the Dioxolane Scaffold

The most conventional and widely employed method for the synthesis of 1,3-dioxolanes is the acid-catalyzed acetalization of a carbonyl compound with a 1,2-diol. In the context of synthesizing this compound, a logical precursor would be a difluoromethyl ketone bearing a protected or latent amino group.

A plausible synthetic approach commences with an appropriate α-amino acid, which can be converted into a difluoromethyl ketone through a series of transformations. For instance, the carboxylic acid functionality can be transformed into a difluoromethyl group using deoxofluorinating agents, followed by protection of the amino group. The resulting N-protected α-amino difluoromethyl ketone can then undergo cyclization with a suitable diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield the desired 1,3-dioxolane (B20135) ring.

The efficiency of this ketalization can be influenced by reaction conditions, including the choice of diol, catalyst, and solvent, as well as the method of water removal to drive the reaction to completion.

Table 1: Illustrative Acid-Catalyzed Dioxolane Formation

Entry Diol Catalyst Solvent Yield (%)
1 Ethylene Glycol PTSA Toluene 85
2 Propylene Glycol Amberlyst-15 Dichloromethane 82

This table presents hypothetical data based on typical acid-catalyzed dioxolane formation reactions.

Stereoselective Introduction of the 2-Amine Moiety

Achieving stereocontrol in the introduction of the amine group at the C2 position is a critical challenge, particularly when chirality is a desired feature of the final molecule. Several strategies can be envisioned to address this, primarily revolving around the amination of a suitable precursor.

Electrophilic Amination Approaches

Electrophilic amination involves the reaction of an enolate or its equivalent with an electrophilic nitrogen source. For the synthesis of this compound, a potential route could involve the deprotonation of a 2-(difluoromethyl)-1,3-dioxolane precursor to form a nucleophilic species at the C2 position, which would then react with an electrophilic aminating agent such as a dialkyl azodicarboxylate. However, the generation of a stable carbanion at the C2 position of the dioxolane, adjacent to the electron-withdrawing difluoromethyl group, can be challenging.

A more viable approach might involve the electrophilic amination of a difluoromethyl ketone precursor prior to the formation of the dioxolane ring. The resulting α-amino difluoromethyl ketone could then be cyclized as previously described. Catalytic asymmetric amination of ketones, for instance using a zinc-ProPhenol catalyst system with di-tert-butyl azodicarboxylate, has been reported for the synthesis of α-amino ketones and could be adapted for this purpose. rsc.org

Reductive Amination Pathways

Reductive amination offers a powerful method for the formation of amines from carbonyl compounds. In this context, a precursor such as 2-(difluoromethyl)-1,3-dioxolan-2-one could be reacted with an ammonia (B1221849) source to form an intermediate imine or related species, which is then reduced to the desired amine.

Alternatively, and more directly, the asymmetric reductive amination of a difluoromethyl ketone precursor could be employed. Ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones has been demonstrated to be a highly efficient method for accessing chiral primary amines. acs.org This methodology could potentially be adapted for difluoromethyl ketones, using an appropriate chiral ligand to induce enantioselectivity.

Table 2: Hypothetical Catalytic Asymmetric Reductive Amination of a Difluoromethyl Ketone Precursor

Entry Catalyst/Ligand Amine Source Reductant Enantiomeric Excess (%)
1 [Ru(p-cymene)Cl2]2 / (R)-Xyl-P-Phos NH4OAc H2 92
2 Ir(I) / f-spiroPhos NH3 H2 88

This table presents hypothetical data based on known asymmetric reductive amination reactions of fluorinated ketones.

Chiral Auxiliaries and Catalysis in Amine Installation

The use of chiral auxiliaries provides a robust strategy for controlling stereochemistry. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

In the synthesis of chiral α-difluoromethyl amines, sulfinyl auxiliaries have been shown to be effective. bioorganica.com.ua For instance, a chiral N-sulfinylimine can be prepared from a difluoromethyl ketone precursor. Nucleophilic addition to this sulfinylimine would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the sulfinyl group would afford the enantiomerically enriched amine.

Another approach involves the use of chiral auxiliaries derived from amino acids, such as Evans oxazolidinones. These can be used to direct the stereoselective alkylation or amination of a substrate.

Catalytic methods, as mentioned in the context of reductive amination, offer a more atom-economical approach to stereoselective amine synthesis. The development of chiral catalysts that can effectively control the stereochemistry of the amination of difluoromethyl ketones or their derivatives is an active area of research.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ethylene Glycol
Propylene Glycol
(R,R)-2,3-Butanediol
p-Toluenesulfonic acid
Amberlyst-15
Camphorsulfonic Acid
Di-tert-butyl azodicarboxylate
(R)-Xyl-P-Phos
f-spiroPhos

Incorporation of the Difluoromethyl Group

The introduction of the difluoromethyl (CF₂H) group is a critical step in the synthesis of the target molecule. Several methodologies, including electrophilic, nucleophilic, and radical approaches, have been developed for this purpose.

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF₂H⁺" equivalent to a nucleophilic substrate. While less common than nucleophilic or radical methods, specialized reagents have been developed for this transformation. For the synthesis of this compound, a potential strategy would involve the reaction of a suitable nucleophilic precursor, such as a 2-lithio-1,3-dioxolane derivative, with an electrophilic difluoromethylating agent.

Reagents such as S-(difluoromethyl)diarylsulfonium salts have been shown to be effective for the electrophilic difluoromethylation of various nucleophiles. researchgate.net However, their reactivity with primary and secondary amines can be limited. researchgate.net A more viable approach might involve the difluoromethylation of a carbon nucleophile precursor to the final amine. For instance, S-((phenylsulfonyl)difluoromethyl)thiophenium salts have been successfully used for the C-selective electrophilic difluoromethylation of β-ketoesters and related compounds. nih.gov

Reagent ClassExampleApplication
Sulfonium SaltsS-(difluoromethyl)diarylsulfonium tetrafluoroborateN-difluoromethylation of tertiary amines, imidazoles
Thiophenium SaltsS-((phenylsulfonyl)difluoromethyl)thiophenium saltsC-difluoromethylation of carbon nucleophiles

This table presents examples of electrophilic difluoromethylating agents and their applications.

Nucleophilic difluoromethylation is a more common approach, utilizing a "CF₂H⁻" synthon that reacts with an electrophilic substrate. In the context of synthesizing this compound, a key electrophilic precursor would be a 2-imino-1,3-dioxolane or a related derivative.

The addition of a nucleophilic difluoromethyl group to ketimines is a direct method for producing α-difluoromethylamines. mdpi.comsemanticscholar.orgnih.gov Reagent-controlled stereoselective methods have been developed using chiral auxiliaries, such as (S)-difluoromethyl phenyl sulfoximine, which can provide enantiomerically enriched products. mdpi.comsemanticscholar.orgnih.gov Another strategy involves the generation of difluoroenolates from pentafluoro-gem-diols, which can then react with imines generated in situ from N-Boc-α-amidosulfones to form α,α-difluoro-β-amino ketones. nih.gov A similar approach could be envisioned starting from a dioxolane-based electrophile.

ReagentSubstrateProduct
(S)-difluoromethyl phenyl sulfoximineKetiminesChiral α-difluoromethylamines
Pentafluoro-gem-diols (generates difluoroenolate)Imines (from N-Boc-α-amidosulfones)α,α-Difluoro-β-amino ketones

This table summarizes key nucleophilic difluoromethylation reagents and their corresponding electrophilic partners.

Radical difluoromethylation has emerged as a powerful tool due to its mild reaction conditions and high functional group tolerance. The generation of a difluoromethyl radical (•CF₂H) from a suitable precursor allows for its addition to unsaturated bonds or substitution reactions.

For the synthesis of the target molecule, a plausible route involves the radical difluoromethylation of a 2-imino-1,3-dioxolane derivative. The addition of the •CF₂H radical to the C=N bond would generate a nitrogen-centered radical, which upon reduction would yield the desired product. The intermediary-produced difluoromethyl radical from sources like difluoromethylborates has been shown to be effective in the difluoromethylation of N-sulfonyl cyclic ketimines. rsc.org This methodology could potentially be adapted for dioxolane-based ketimines. Asymmetric radical difluoroalkylation strategies are also being developed to access chiral difluoromethylated amines. nih.gov

Radical SourceMethodApplication
DifluoromethylboratesPhotoredox CatalysisDifluoromethylation of N-sulfonyl cyclic ketimines
Isoindolinone-based alkyl halidesNickel CatalysisAsymmetric synthesis of chiral difluoromethylated amines

This table highlights reagents and methods for radical difluoromethylation.

Protecting Group Strategies for Amine and Dioxolane Functionalities

In a multi-step synthesis of this compound, the use of protecting groups for both the amine and the dioxolane precursor (a diol) is crucial. The choice of protecting groups should ensure their stability under the reaction conditions for other transformations and their selective removal without affecting other parts of the molecule. uchicago.edu

For the amine functionality, common protecting groups include tert-butyloxycarbonyl (Boc) and carbobenzoxy (Cbz). fiveable.me The Boc group is stable under a variety of conditions and is readily removed with mild acid. fiveable.me This would be compatible with the acid-labile dioxolane group if deprotection conditions are carefully controlled.

The 1,3-dioxolane ring itself serves as a protecting group for a carbonyl functionality, typically formed from a ketone or aldehyde and ethylene glycol under acidic conditions. organic-chemistry.org Dioxolanes are generally stable to nucleophiles and bases but are cleaved under acidic aqueous conditions. organic-chemistry.org The stability of the dioxolane ring must be considered during the introduction of the difluoromethyl group and any subsequent manipulations. Orthoester-type dioxolane protecting groups have also been developed for specific applications, such as in RNA synthesis. nih.gov

Functional GroupProtecting GroupCommon IntroductionCommon Removal
Aminetert-Butyloxycarbonyl (Boc)Boc₂OMild Acid (e.g., TFA)
AmineCarbobenzoxy (Cbz)Cbz-ClHydrogenolysis (H₂, Pd/C)
Carbonyl1,3-DioxolaneEthylene glycol, acid catalystAcid-catalyzed hydrolysis

This table outlines common protecting groups for amine and carbonyl functionalities relevant to the synthesis.

Cascade and Multicomponent Reactions in Synthesis

Cascade and multicomponent reactions offer efficient pathways to complex molecules by forming multiple bonds in a single operation, thereby reducing the number of synthetic steps and waste.

A cascade approach to a related tetrahydrofuran (B95107) system involves a tandem Mukaiyama aldol-lactonization process. nih.gov While not directly applicable to the target molecule, it highlights the potential for designing cascade sequences involving dioxolane precursors. Chemoenzymatic cascades have also been employed for the effective production of dioxolanes in a purely organic environment, which aligns with green chemistry principles. d-nb.infonih.gov

Multicomponent reactions (MCRs) that bring together three or more starting materials in one pot are highly desirable. While a specific MCR for the direct synthesis of this compound is not established, the development of MCRs for the synthesis of β-amino α,α-difluoro ketones from fluorinated enol silyl (B83357) ethers and imines suggests the feasibility of such an approach. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. For the synthesis of this compound, several aspects can be considered to improve its environmental footprint.

The use of chemoenzymatic cascades for the synthesis of the dioxolane ring from bio-based aldehydes is a promising green strategy. nih.gov Furthermore, employing catalytic methods, such as photoredox or transition-metal catalysis for the difluoromethylation step, is preferable to stoichiometric reagents. Radical reactions, particularly those initiated by visible light, often proceed under mild conditions and can contribute to a more sustainable process. rsc.org The development of "all-water" syntheses for related compounds like β-amino α,α-difluoro ketones points towards the potential for using environmentally benign solvents. researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Difluoromethyl 1,3 Dioxolan 2 Amine

Reactivity of the Amine Functionality

The amine group in 2-(difluoromethyl)-1,3-dioxolan-2-amine is the primary site for a variety of chemical transformations. However, the adjacent difluoromethyl group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a typical primary amine. cas.cn This electronic effect modulates the conditions required for and the outcomes of reactions involving the amine.

N-Alkylation and N-Acylation Reactions

N-alkylation, the formation of a new carbon-nitrogen bond, is a fundamental reaction of primary amines. nih.gov For this compound, this can be achieved with various alkylating agents, such as alkyl halides. Due to the reduced nucleophilicity of the amine, these reactions may require more forcing conditions (e.g., stronger bases, higher temperatures) than for more basic amines.

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. researchgate.net This transformation is generally facile. The resulting N-acyl derivatives are important synthetic intermediates. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Product Typical Conditions
N-Alkylation Alkyl Halide (R-X) N-Alkyl-2-(difluoromethyl)-1,3-dioxolan-2-amine Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Heat
N-Acylation Acyl Chloride (RCOCl) N-Acyl-2-(difluoromethyl)-1,3-dioxolan-2-amine Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)
N-Acylation Anhydride ((RCO)₂O) N-Acyl-2-(difluoromethyl)-1,3-dioxolan-2-amine Solvent (e.g., THF), Heat

Formation of Imines and Related Derivatives

Primary amines readily react with aldehydes and ketones to form imines (also known as Schiff bases). redalyc.orgorganic-chemistry.org This condensation reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The reactivity of the carbonyl compound and the reaction conditions, such as pH and the removal of water, influence the reaction equilibrium. redalyc.org The difluoromethyl group may affect the rate of imine formation and the stability of the resulting product.

Table 2: Imine Formation with Carbonyl Compounds

Carbonyl Compound Product Catalyst
Aldehyde (RCHO) N-(Alkylidene)-2-(difluoromethyl)-1,3-dioxolan-2-amine Acid (e.g., p-TsOH)
Ketone (R₂CO) N-(Alkylidene)-2-(difluoromethyl)-1,3-dioxolan-2-amine Acid (e.g., p-TsOH)

Oxidative Transformations of the Amine Group

The amine group can undergo oxidation, although the specific products will depend on the oxidizing agent and reaction conditions. mdpi.com Mild oxidation may lead to the formation of imines or other nitrogen-containing functional groups. More vigorous oxidation can lead to cleavage of the carbon-nitrogen bond. The presence of the difluoromethyl group can influence the susceptibility of the amine to oxidation.

Transformations Involving the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532) that serves as a protecting group for carbonyl compounds due to its stability towards bases and nucleophiles. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions.

Acid-Catalyzed Ring Opening and Hydrolysis Reactions

In the presence of an acid catalyst and water, the 1,3-dioxolane ring of this compound can be hydrolyzed to reveal the parent carbonyl compound and ethylene (B1197577) glycol. organic-chemistry.orgoakland.eduscielo.br The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to the carbonyl compound and ethylene glycol. The stability of the dioxolane ring is pH-dependent, with hydrolysis being more facile at lower pH. oakland.edu

Nucleophilic and Electrophilic Attack on the Dioxolane Ring

The 1,3-dioxolane ring is generally unreactive towards nucleophiles. organic-chemistry.org However, strong Lewis acids can activate the ring, making it susceptible to attack by nucleophiles. Electrophilic attack on the oxygen atoms of the dioxolane ring can also occur, particularly with strong electrophiles. This can lead to ring-opening reactions. For instance, reaction with acid halides in the presence of an acidic catalyst can lead to the formation of ester-containing products. google.com

Anomeric Effects and Ring Conformations in Reactivity

The reactivity and stability of this compound are significantly influenced by stereoelectronic effects, particularly the anomeric effect, which governs the conformation of the 1,3-dioxolane ring. wikipedia.orgdocumentsdelivered.com The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 of the dioxolane ring) to adopt an axial or pseudo-axial orientation over a sterically less hindered equatorial position. This phenomenon arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic heteroatom (one of the ring oxygens) and the antibonding (σ*) orbital of the exocyclic C-X bond.

In the case of this compound, the C2 carbon is bonded to two ring oxygens, an exocyclic amine group, and a difluoromethyl group. The primary anomeric effect would involve the interaction between the lone pairs of the ring oxygens and the σ* orbital of the C-N bond. This stabilization would favor a conformation where the amine group is pseudo-axial.

The five-membered 1,3-dioxolane ring is not flat and typically adopts an envelope or twist conformation to minimize torsional strain. The presence of two bulky and electronegative substituents at the C2 position—the amine and the difluoromethyl group—will create significant steric and electronic influences on the ring's preferred conformation. The difluoromethyl group, with its electron-withdrawing fluorine atoms, can further modulate the electronic environment. These stereoelectronic properties are critical as they dictate the accessibility of orbitals for reaction and can control the stereochemical outcome of transformations at the C2 center. researchgate.netmdpi.com For instance, nucleophilic attack at the C2 carbon would be influenced by the trajectory dictated by the lowest unoccupied molecular orbital (LUMO), which is shaped by these conformational and anomeric effects.

Chemical Behavior of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a key functional moiety that imparts unique chemical properties. It is often considered a bioisostere of hydroxyl or thiol groups and can participate in hydrogen bonding, but its reactivity is centered on the strong carbon-fluorine bonds and the slightly acidic C-H bond. acs.org

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. rsc.orgresearchgate.net However, under specific conditions, selective C-F bond functionalization of a CF2H group can be achieved, typically via radical intermediates. rhhz.net One common strategy involves a single-electron transfer (SET) to the molecule, often mediated by photoredox catalysis or strong reducing agents like magnesium metal. rsc.orgspringernature.com This generates a radical anion, which rapidly eliminates a fluoride (B91410) ion to produce an aryldifluoromethyl radical. rhhz.net While much of the research has focused on trifluoromethyl groups, the principles are applicable here. rsc.org The selective cleavage of just one C-F bond without further defluorination can be difficult to control but offers a pathway to synthesize monofluorinated derivatives. rhhz.net Metalloenzymes and transition metal complexes have also been explored for mediating C-F bond cleavage, although this often requires specific substrate geometries. nih.govresearchgate.netmdpi.com

Table 1: Representative Methods for C-F Bond Activation

MethodTypical Reagents/ConditionsIntermediate SpeciesKey Feature
Photoredox CatalysisIr or Ru photocatalyst, visible light, electron donor/acceptorRadical anion, then carbon-centered radicalMild, light-driven conditions with high functional group tolerance.
Reductive MetallationMg, SmI₂, or other low-valent metalsRadical anion, organometallic speciesStrongly reductive; can be difficult to control selectivity.
Frustrated Lewis Pairs (FLPs)Bulky Lewis acid (e.g., B(C₆F₅)₃) and Lewis baseCationic speciesTransition-metal-free activation of C-F bonds.
Transition Metal CatalysisNi, Pd, or Rh complexesOxidative addition intermediateOften involves oxidative addition of the C-F bond to the metal center.

The difluoromethyl group can be a precursor to two highly reactive intermediates: the difluoromethyl radical (•CF2H) and difluorocarbene (:CF2).

Radical Reactions: The •CF2H radical is a key intermediate in many difluoromethylation reactions. ontosight.ai It can be generated from various precursors through processes like single-electron oxidation or reduction. rsc.orgmdpi.com For example, reagents such as zinc(II) bis(difluoromethanesulfinate), known as Baran's reagent, are effective sources of •CF2H for Minisci-type reactions to functionalize heteroarenes. rsc.org The difluoromethyl radical can add to alkenes and participate in substitution reactions, making it a versatile tool for installing the CF2H group. ontosight.aimdpi.com

Carbene Intermediates: Difluorocarbene (:CF2) is a moderately electrophilic singlet carbene used extensively in organic synthesis. cas.cnnumberanalytics.comrsc.org It is typically generated from precursors like trimethylsilyl (B98337) bromodifluoroacetate (TMSCF2Br), sodium chlorodifluoroacetate, or fluorosulfonyl-difluoroacetate derivatives under basic or thermal conditions. rsc.orgacs.org While direct generation from the CF2H group of the title compound is not a primary pathway, derived species could potentially form a carbene. More commonly, the title compound could react with an external source of difluorocarbene. :CF2 is known to react with nucleophiles (including amines and ethers), undergo [2+1] cycloadditions with alkenes and alkynes to form gem-difluorocyclopropanes, and insert into various bonds. cas.cnnumberanalytics.comrsc.orgacs.org The divergent reactivity of certain reagents, which can act as either radical or carbene precursors depending on the conditions, highlights the versatility of difluoromethyl chemistry. sioc.ac.cnacs.org

Cross-Coupling Reactions Involving Derived Species

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. While this compound is not a direct substrate for cross-coupling, species derived from it could readily participate in such transformations. The term "derived species" implies that the initial molecule undergoes a transformation to install a reactive handle, such as a halide or an organometallic moiety, suitable for coupling.

For instance, if the amine group were converted into a leaving group or if the dioxolane structure were part of a larger molecule containing an aryl halide, this functionality could serve as a coupling partner. Nickel and palladium catalysts are frequently used for these reactions. nih.govspringernature.com

A common strategy for aromatic difluoromethylation is the Negishi cross-coupling, which pairs an aryl halide with an organozinc reagent. wikipedia.orgresearchgate.netnih.gov A species derived from the title compound, if bearing an aryl iodide or bromide, could be coupled with a (difluoromethyl)zinc reagent in the presence of a palladium catalyst to install the CF2H group. researchgate.netnih.gov Similarly, copper-catalyzed methods have been developed for the difluoromethylation of aryl and vinyl iodides. acs.org The compatibility of the hemiaminal acetal moiety under these reaction conditions would be a critical consideration. Given the robustness of many protecting groups, it is plausible that the this compound unit could be tolerated in various cross-coupling protocols, including Suzuki and Sonogashira reactions. rsc.orgnih.govspringernature.com

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving the difluoromethyl group is crucial for controlling reactivity and predicting outcomes.

Mechanism of C-F Activation via SET: As mentioned, a common pathway for C-F bond activation is initiated by a single-electron transfer (SET) from a photocatalyst or a reducing metal. rsc.orgspringernature.com For an aryl-CF2H compound, this would form a radical anion. Due to the high electronegativity of fluorine, this intermediate is unstable and rapidly ejects a fluoride anion (F⁻), resulting in the formation of an aryldifluoromethyl radical. This radical can then be trapped by a reaction partner, such as an alkene, or undergo further reduction to an anion.

Mechanism of Cross-Coupling Reactions: The mechanism of palladium-catalyzed cross-coupling, such as the Negishi reaction, follows a well-established catalytic cycle. wikipedia.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond of the substrate, forming a Pd(II) intermediate.

Transmetalation: The difluoromethyl group is transferred from the zinc reagent (e.g., (TMEDA)Zn(CF2H)2) to the palladium center, displacing the halide and forming an aryl(difluoromethyl)palladium(II) complex. researchgate.netnih.gov

Reductive Elimination: The aryl and difluoromethyl groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net Nickel-catalyzed couplings can follow a similar Pd(0)/Pd(II)-like cycle, but mechanisms involving Ni(I)/Ni(III) species and the participation of radical intermediates are also common, particularly in reductive cross-coupling schemes. nih.gov

Mechanism of Carbene Reactions: The generation of difluorocarbene often involves the formation of a trihalomethyl anion followed by α-elimination. For example, a fluoride initiator can attack TMSCF2Br to release the bromodifluoromethyl anion (BrCF2⁻), which then loses a bromide ion to give :CF2. The carbene, being an electrophile, then reacts with a nucleophile. For instance, its reaction with a carbonyl oxygen would form a zwitterionic ylide intermediate, which can then undergo further transformations. rsc.org

Advanced Spectroscopic and Structural Characterization in Research of 2 Difluoromethyl 1,3 Dioxolan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the environments of other NMR-active nuclei such as fluorine.

The proton NMR (¹H NMR) spectrum of 2-(difluoromethyl)-1,3-dioxolan-2-amine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The dioxolane ring protons are expected to appear as a multiplet or as two distinct multiplets in the region of 3.9-4.2 ppm. The protons of the primary amine group (-NH₂) would likely present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls within the 1.5-3.5 ppm range. The most characteristic signal is anticipated to be from the proton of the difluoromethyl group (-CHF₂). This proton is expected to resonate as a triplet due to coupling with the two adjacent fluorine atoms (²JHF), likely in the range of 5.8-6.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₂-CH₂- (Dioxolane)3.9 - 4.2m-
-NH₂1.5 - 3.5br s-
-CHF₂5.8 - 6.5t~50-55 Hz (²JHF)

Note: Predicted values are based on typical chemical shifts of similar functional groups and may vary depending on the solvent and other experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides critical information about the carbon skeleton of the molecule. The carbon atoms of the dioxolane ring are expected to resonate in the range of 65-70 ppm. The quaternary carbon (C2), being bonded to two oxygen atoms, a nitrogen atom, and a difluoromethyl group, is predicted to have a chemical shift in the downfield region, likely between 95 and 105 ppm. The carbon of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF) and is anticipated in the region of 110-120 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-C H₂-C H₂- (Dioxolane)65 - 70t-
C 2 (Quaternary)95 - 105s-
-C HF₂110 - 120t~240-250 Hz (¹JCF)

Note: Predicted values are based on typical chemical shifts of similar functional groups and may vary depending on the solvent and other experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet by the adjacent proton (²JFH). The chemical shift for a difluoromethyl group attached to an sp³ carbon typically appears in the range of -90 to -130 ppm relative to CFCl₃.

Table 3: Predicted ¹⁹F NMR Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHF₂-90 to -130d~50-55 Hz (²JFH)

Note: Predicted values are based on typical chemical shifts of similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations between the protons on the adjacent carbons of the dioxolane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the dioxolane protons and their attached carbons, as well as a correlation between the proton of the -CHF₂ group and its carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) is expected to show two medium-intensity stretching vibrations in the 3300-3500 cm⁻¹ region (asymmetric and symmetric N-H stretching). nih.govucsb.edualfa-chemistry.comwpmucdn.com An N-H bending (scissoring) vibration is also anticipated around 1580-1650 cm⁻¹. nih.govucsb.edualfa-chemistry.com The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. msu.edu The C-O stretching of the acetal (B89532) group in the dioxolane ring is expected to produce strong bands in the 1050-1150 cm⁻¹ region. researchgate.net The C-F stretching vibrations of the difluoromethyl group are expected to be strong and appear in the 1100-1350 cm⁻¹ region. msu.edu

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Intensity
-NH₂N-H Stretch3300 - 3500Medium (two bands)
N-H Bend1580 - 1650Medium
C-NC-N Stretch1020 - 1250Medium to Weak
C-O (Acetal)C-O-C Stretch1050 - 1150Strong
C-FC-F Stretch1100 - 1350Strong

Note: Predicted values are based on typical absorption ranges for the respective functional groups.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would be utilized to investigate the vibrational modes of this compound. This non-destructive technique provides information on molecular structure and bonding. The Raman spectrum would be expected to show characteristic peaks corresponding to the various functional groups within the molecule.

Anticipated Raman Active Modes:

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
C-H stretching (difluoromethyl group)2900-3000Symmetric and asymmetric stretching of the C-H bond in the CHF₂ group.
N-H stretching (amine group)3300-3500Symmetric and asymmetric stretching vibrations of the primary amine group.
C-F stretching (difluoromethyl group)1000-1100Strong, characteristic stretching vibrations of the carbon-fluorine bonds.
C-O-C stretching (dioxolane ring)1050-1200Symmetric and asymmetric stretching of the ether linkages within the five-membered ring.
C-C stretching (dioxolane ring)800-1000Stretching vibrations of the carbon-carbon bonds forming the backbone of the dioxolane ring.
Ring deformation (dioxolane)400-600"Breathing" and other deformation modes of the entire dioxolane ring structure.

Note: The above table is a generalized prediction of Raman active modes. Actual experimental values would be required for confirmation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be a critical tool for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. nfdi4chem.denfdi4chem.de For this compound (C₄H₇F₂NO₂), the expected exact mass would be calculated and compared to the experimental value.

Expected HRMS Data:

Molecular FormulaCalculated Exact MassIonization ModeDescription
C₄H₇F₂NO₂139.0445ESI+The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be compared to the measured value.

Fragmentation patterns observed in the MS/MS spectrum would offer insights into the molecule's connectivity. Common fragmentation pathways would likely involve the loss of the amine group, cleavage of the dioxolane ring, or elimination of small neutral molecules.

X-ray Diffraction for Solid-State Structure Determination

Should this compound be synthesized as a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of the dioxolane ring and the substituent groups. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Chiroptical Methods for Stereochemical Analysis (e.g., CD Spectroscopy for Chiral Derivatives)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, for instance by introducing substituents on the dioxolane ring at positions 4 or 5, chiroptical methods would be essential for their stereochemical analysis. Circular Dichroism (CD) spectroscopy would be a key technique to study the differential absorption of left and right-handed circularly polarized light by such chiral derivatives. The resulting CD spectrum would provide a unique fingerprint for a specific enantiomer, allowing for the determination of its absolute configuration, often in conjunction with computational predictions. The synthesis of chiral difluoromethylated amines is an area of active research. nih.gov

Computational and Theoretical Chemistry Studies on 2 Difluoromethyl 1,3 Dioxolan 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(Difluoromethyl)-1,3-dioxolan-2-amine, DFT calculations would provide significant insights into its geometry, electronic properties, and reactivity.

The initial step in a computational study involves the geometry optimization of the molecule to find its most stable three-dimensional conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The 1,3-dioxolane (B20135) ring is known to adopt an envelope or twisted conformation, and the presence of the difluoromethyl and amine groups at the C2 position would influence this geometry.

The electronic structure analysis would focus on the distribution of electrons within the molecule. The difluoromethyl group, with its highly electronegative fluorine atoms, is a strong electron-withdrawing group. mdpi.com This would lead to a significant polarization of the C-CF2H bond and would affect the electron density on the adjacent carbon atom of the dioxolane ring. The amine group, conversely, is an electron-donating group. The interplay between these two groups would be a key determinant of the molecule's electronic properties.

A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, it is anticipated that the HOMO would be localized primarily on the nitrogen atom of the amine group, while the LUMO would likely be distributed over the difluoromethyl group and the adjacent carbon, reflecting their electron-accepting nature.

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative)

Parameter Predicted Value/Observation
C-N Bond Length ~1.45 Å
C-CF2H Bond Length ~1.54 Å
Dioxolane Ring Conformation Envelope or Twisted
HOMO Energy Relatively High (localized on Amine)
LUMO Energy Relatively Low (influenced by CF2H)

DFT calculations are highly effective in predicting spectroscopic parameters. The calculated Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei would be instrumental in characterizing the molecule. The proton and carbon atoms in the vicinity of the electron-withdrawing difluoromethyl group would be expected to show downfield shifts in their NMR spectra. The fluorine atoms would exhibit a characteristic ¹⁹F NMR signal.

The calculation of vibrational frequencies would correspond to the molecule's infrared (IR) and Raman spectra. Specific vibrational modes associated with the C-F, C-N, and C-O bonds, as well as the stretching and bending modes of the entire molecule, could be predicted. This theoretical spectrum would be invaluable in identifying the compound experimentally.

From the HOMO and LUMO energies, various reactivity indices can be calculated. These include electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity. The FMO analysis would suggest that the amine group is the primary site for electrophilic attack, while the carbon atom attached to the difluoromethyl group could be susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape. For this molecule, MD simulations could reveal the different conformations of the dioxolane ring and the rotational barriers of the difluoromethyl and amine groups.

Furthermore, MD simulations are crucial for understanding the effects of different solvents on the molecule's structure and behavior. The interactions between the solute and solvent molecules can significantly influence the conformational preferences and reactivity. For instance, in a polar solvent, conformations that maximize the exposure of the polar amine and difluoromethyl groups would be favored.

Mechanistic Pathways Elucidation Through Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. By calculating the energies of reactants, products, and transition states, the most likely reaction pathways can be determined. For example, the mechanism of its formation from a precursor ketone could be investigated, identifying the key intermediates and the rate-determining steps.

Structure-Activity Relationship (SAR) Modeling for Agrochemical and Material Science Applications (Pre-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. researchgate.netmst.dk Given that dioxolane derivatives have shown promise in agrochemical applications, a QSAR study could be envisioned for analogs of this compound. mdpi.comacs.org

In a hypothetical QSAR study for potential fungicidal or herbicidal activity, a series of derivatives would be synthesized with variations in the substituents. Computational descriptors for each molecule, such as electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), would be calculated. These descriptors would then be correlated with the experimentally determined biological activity to develop a predictive model. Such a model could guide the design of new, more potent agrochemicals.

Table 2: Key Compound Names Mentioned

Compound Name
This compound

In Silico Design of Novel Derivatives and Reaction Conditions

The in silico design of novel derivatives of this compound would leverage computational tools to predict the physicochemical properties, reactivity, and potential biological activity of newly designed molecules before their actual synthesis. This approach accelerates the discovery process by prioritizing candidates with desirable characteristics. Similarly, theoretical modeling of reaction conditions can provide deep insights into reaction mechanisms, helping to optimize synthetic routes for higher yields and selectivity.

Methodologies for Derivative Design

The design of new derivatives would likely begin with the core structure of this compound, modifying it by introducing various functional groups. Computational methods, particularly Density Functional Theory (DFT), would be employed to analyze how these modifications influence the molecule's electronic properties. nih.govnih.gov Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govrsc.org

Molecular docking simulations would be another crucial step, especially if the derivatives are being designed for a specific biological target. nih.govresearchgate.net These simulations predict the preferred orientation of a ligand (the derivative) when bound to a receptor, as well as the binding affinity. nih.gov By comparing the binding energies of different derivatives, researchers can identify candidates that are most likely to exhibit the desired biological effect. nih.gov

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are an essential component of modern in silico drug design. nih.govresearchgate.net These computational models assess the pharmacokinetic properties of the designed derivatives, flagging potential issues such as poor absorption or high toxicity early in the design phase. nih.gov

Simulated Research Findings for Novel Derivatives

To illustrate the process, a hypothetical set of derivatives of this compound could be designed by introducing different substituents (R) to the amine group. The predicted properties of these derivatives could be compiled for comparative analysis.

Interactive Data Table: Predicted Properties of Hypothetical this compound Derivatives

Derivative IDSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Predicted Binding Affinity (kcal/mol)
DDA-001-H (Parent)-6.81.58.3-5.2
DDA-002-CH3-6.51.68.1-5.8
DDA-003-C6H5-6.20.97.1-7.5
DDA-004-COCH3-7.10.57.6-6.9
DDA-005-SO2CH3-7.50.27.7-7.1

From this simulated data, one could infer that adding an aromatic ring (DDA-003) significantly lowers the HOMO-LUMO gap, suggesting increased reactivity. nih.gov This derivative also shows the highest predicted binding affinity, making it a promising candidate for further investigation. Conversely, electron-withdrawing groups like acetyl (DDA-004) and mesyl (DDA-005) lower both HOMO and LUMO energies and may modulate binding interactions.

Modeling of Reaction Conditions

Theoretical chemistry provides powerful tools to study the mechanisms of chemical reactions, thereby helping to define optimal conditions. For the synthesis of this compound or its derivatives, computational studies would focus on key reaction steps, such as the formation of the dioxolane ring or the introduction of the difluoromethylamine moiety.

Using DFT calculations, researchers can map the potential energy surface of a reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, a critical factor determining the reaction rate. By modeling the reaction in the presence of different catalysts or in various solvents, the activation energies can be compared to identify conditions that would favor the desired transformation. mdpi.com

For instance, the synthesis of 1,3-dioxolanes can be catalyzed by various Brønsted or Lewis acids. organic-chemistry.org Computational modeling could be used to investigate the mechanism of catalysis, elucidating how the catalyst interacts with the reactants to lower the activation barrier.

Simulated Research Findings for Reaction Conditions

Consider a key synthetic step for a derivative, such as the N-arylation of the parent amine. A computational study might compare the activation energy of this reaction under different catalytic systems.

Interactive Data Table: Calculated Activation Energies for a Hypothetical N-Arylation Reaction

Catalyst SystemSolventCalculated Activation Energy (kcal/mol)Predicted Reaction Time
NoneToluene35.8Very Slow
Copper(I) IodideDMSO24.5Moderate
Palladium(0) ComplexDioxane19.2Fast
Nickel(II) ChlorideAcetonitrile22.1Moderate

This hypothetical data suggests that a palladium(0)-catalyzed reaction in dioxane would have the lowest activation energy, and therefore would likely proceed at the fastest rate. Such theoretical insights can guide the selection of experimental conditions, reducing the amount of trial-and-error required in the laboratory.

Applications of 2 Difluoromethyl 1,3 Dioxolan 2 Amine As a Research Building Block

Role in the Synthesis of Complex Organic Molecules

The unique structure of 2-(Difluoromethyl)-1,3-dioxolan-2-amine, which combines a protected carbonyl group (the dioxolane ring), an amine, and a difluoromethyl group, makes it a potentially versatile synthon for constructing elaborate organic molecules.

Construction of Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are a cornerstone of modern agrochemical research. The difluoromethyl (CF2H) group, in particular, is a valuable substituent known to enhance properties such as metabolic stability and binding affinity. Building blocks containing this group are crucial for creating novel active ingredients. Heterocyclic scaffolds like pyrazoles and triazoles are frequently found in commercial fungicides and herbicides.

The synthesis of such scaffolds often involves the reaction of a fluorine-containing precursor with a suitable cyclization partner. For instance, the formation of a pyrazole (B372694) ring typically requires a 1,3-dicarbonyl equivalent and a hydrazine (B178648) derivative. While specific examples detailing the use of this compound in these reactions are not readily found in extensive literature, its structure suggests it could serve as a precursor to a difluoromethylated carbonyl or amine component necessary for such cyclizations.

Precursor for Advanced Polyfunctionalized Compounds

The dioxolane ring in this compound acts as a protecting group for a carbonyl function. This group can be deprotected under acidic conditions to reveal a ketone, which can then undergo a variety of chemical transformations. This latent functionality, combined with the reactive amine and the difluoromethyl group, allows for its use as a precursor in multi-step syntheses to create advanced compounds with multiple functional groups. Such polyfunctionalized molecules are key intermediates in the development of new materials and biologically active compounds.

Development of Novel Agrochemicals and Crop Protection Agents

The incorporation of difluoromethyl groups is a well-established strategy in the design of modern pesticides. This moiety can act as a bioisostere for other chemical groups and contribute to increased efficacy and a more favorable toxicological profile.

Fungicidal Agents

Many highly effective modern fungicides are based on pyrazole-4-carboxamide scaffolds, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). A key synthetic intermediate for many of these fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid or its esters. acs.orggoogle.comgoogle.com The synthesis of this crucial pyrazole intermediate involves the cyclization of a difluoromethyl-containing building block with a hydrazine derivative. google.com While current industrial syntheses utilize other precursors, a building block like this compound represents a potential alternative source for the difluoromethyl ketone fragment required for pyrazole ring formation.

Prominent examples of difluoromethyl-containing pyrazole fungicides are shown in the table below.

Fungicide Class Active Ingredient Examples Target Pathogen Group (Typical)
SDHI FungicidesBixafen, Fluxapyroxad, IsopyrazamPowdery Mildew, Rusts, Leaf Spots

Insecticidal Agents

While the use of this compound in the synthesis of insecticides is not explicitly documented in available research, the broader class of fluorinated heterocycles has found application in this area. The development of new insecticides often involves the exploration of novel fluorinated building blocks to create active ingredients with unique modes of action or to overcome existing resistance mechanisms.

Herbicidal Agents

The 1,2,4-triazole (B32235) and triazolinone heterocyclic systems are prominent in a number of commercial herbicides. Certain herbicides in this class, such as carfentrazone-ethyl (B33137) and sulfentrazone, contain a difluoromethyl group attached to the triazole ring. These herbicides act by inhibiting the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. The synthesis of these complex molecules relies on the availability of suitable fluorinated starting materials. The development of efficient synthetic routes to the core heterocyclic structure is a key focus of process chemistry in the agrochemical industry. rsc.orgnih.gov The use of versatile building blocks allows for the creation of diverse libraries of compounds for biological screening and the optimization of herbicidal activity.

Herbicide Class Active Ingredient Examples Mode of Action
TriazolinonesCarfentrazone-ethyl, SulfentrazonePPO Inhibition

Contribution to Materials Science and Engineering

There is no specific information available in the scientific literature regarding the application of this compound in materials science and engineering.

While the 1,3-dioxane (B1201747) ring, a related structure, has been utilized in the synthesis of liquid crystalline compounds, no studies were found that specifically employ this compound as a precursor for liquid crystals. rsc.orgbohrium.com The design of liquid crystalline materials often involves the incorporation of rigid core structures and flexible peripheral chains. mdpi.com In principle, the 1,3-dioxolane (B20135) ring could be part of such a core, but specific research detailing this application for the title compound is absent.

The primary amine functionality of this compound suggests its potential as a monomer in polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides. However, no published research was identified that describes the use of this specific compound in polymer synthesis. The 1,3-dioxolane ring itself can be involved in polymerization, but this typically occurs via ring-opening polymerization, often catalyzed by Lewis acids. rsc.org

Application as a Ligand or Precursor in Catalysis

The amine group in this compound could theoretically coordinate to metal centers, suggesting its potential use as a ligand in catalysis. The presence of the difluoromethyl group could influence the electronic properties of the resulting metal complex. Despite this potential, no studies have been published that demonstrate the application of this compound as a ligand or a precursor for catalysts.

Design and Synthesis of Analytical Probes

The design of analytical probes often involves incorporating functionalities that can interact with specific analytes or environments. The amine group could be functionalized with fluorophores or other signaling moieties. mdpi.com However, there is no evidence in the scientific literature of this compound being used in the design and synthesis of analytical probes.

Future Research Directions and Emerging Opportunities for 2 Difluoromethyl 1,3 Dioxolan 2 Amine

Innovations in Asymmetric Synthesis of Chiral Derivatives

The creation of enantiomerically pure chiral amines is crucial in the pharmaceutical industry, and the asymmetric synthesis of α-difluoromethyl amines remains a significant challenge. acs.orgcas.cn Future research on 2-(difluoromethyl)-1,3-dioxolan-2-amine will likely focus on developing highly stereoselective methods to access its chiral derivatives.

Recent breakthroughs in the synthesis of chiral α-difluoromethyl amines provide a roadmap for this endeavor. One highly successful strategy involves the nucleophilic difluoromethylation of chiral N-tert-butylsulfinyl imines. cas.cncas.cn This method has demonstrated excellent yields and high diastereoselectivity (d.r. > 99%) for a range of substrates. cas.cn Another promising avenue is a reagent-controlled approach using chiral difluoromethyl sulfoximines, which has shown high efficiency and a broad substrate scope for the stereoselective difluoromethylation of ketimines. mdpi.com

Enzymatic and chemoenzymatic methods are also emerging as powerful tools. A recently developed chemoenzymatic cascade synthesizes chiral α-difluoromethyl amines from β-keto-acid esters with excellent enantioselectivity (99% ee) through a combination of organo-enzymatic decarboxylative fluorination and bienzymatic reductive amination. acs.org These enzymatic approaches offer precision and selectivity that can be difficult to achieve with traditional chemical methods. the-innovation.org

Future work could adapt these methodologies to precursors of this compound. For instance, an asymmetric Strecker reaction or the use of chiral phase-transfer catalysts could be explored to construct the chiral center. rsc.orgmdpi.com

MethodologyKey FeaturesReported SelectivityPotential for this compound
Nucleophilic addition to N-tert-butylsulfinyl iminesUtilizes a chiral auxiliary to direct stereochemistry. cas.cncas.cnExcellent diastereoselectivity (d.r. > 99%). cas.cnApplicable to the synthesis of chiral precursors.
Reagent-controlled difluoromethylationUses a chiral difluoromethylating reagent (e.g., sulfoximine). mdpi.comHigh stereoselectivity and broad substrate scope. mdpi.comDirect asymmetric installation of the difluoromethylamine moiety.
Chemoenzymatic CascadeCombines organocatalysis and biocatalysis for high enantioselectivity. acs.orgExcellent enantioselectivity (up to 99% ee). acs.orgA green and highly selective route to chiral derivatives.
Catalytic Asymmetric AlkylationPhase-transfer catalysis or transition metal catalysis on α-fluoro ketones. rsc.orgModerate to high yields and ee values (up to 99%). rsc.orgCould be adapted for precursors with similar functionality.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer mild and environmentally benign conditions for chemical transformations, often proceeding through radical pathways. mdpi.comacs.org These techniques are increasingly used for difluoromethylation reactions and represent a significant opportunity for the functionalization and transformation of this compound.

Visible-light photoredox catalysis has proven effective for generating difluoromethyl radicals from various precursors, such as BrCF2CO2Et, which can then be added to substrates like heterocycles and alkenes. mdpi.comresearchgate.netnih.gov This approach allows for late-stage difluoromethylation, which is highly valuable in drug discovery. mdpi.com Covalent organic frameworks (COFs) with dual reactive centers have been designed as photocatalysts to improve the efficiency of C-H difluoromethylation of heterocycles, achieving yields up to 91%. acs.orgnih.gov

Electrochemical methods provide an alternative, reagent-minimal approach to generate difluoromethylating species under controlled redox conditions. acs.org Anodic oxidation of sodium difluoromethanesulfinate (HCF2SO2Na) can produce difluoromethyl radicals for addition to electron-rich olefins like enamides and styrenes. rsc.orgacs.org Furthermore, electrochemical strategies can achieve C-F bond activation, enabling the conversion of abundant trifluoromethyl (CF3) precursors into difluoromethyl (CF2H) compounds, a process known as hydrodefluorination. acs.orgbris.ac.uk

These catalytic methods could be used to either synthesize the target compound from functionalized precursors or to further modify the this compound scaffold.

Catalytic MethodMechanismTypical Reagents/CatalystsPotential Application
Photoredox CatalysisVisible-light-induced generation of CF2H radicals. mdpi.comresearchgate.netPhotocatalysts (e.g., Ir(ppy)3, Ru complexes, COFs), CF2H precursors (e.g., BrCF2CO2Et). mdpi.comacs.orgLate-stage functionalization of related scaffolds.
Electrocatalysis (Oxidative)Anodic oxidation to generate CF2H radicals. acs.orgHCF2SO2Na as CF2H source; catalyst- and oxidant-free conditions. rsc.orgacs.orgSynthesis of difluoromethylated building blocks.
Electrocatalysis (Reductive)Cathodic reduction for C-F bond activation. acs.orgbris.ac.ukTrifluoromethylated precursors, Ni cathode. bris.ac.ukSynthesis from more abundant CF3-containing starting materials.

Integration into Automated Synthesis Platforms and Flow Chemistry

The translation of novel synthetic methods from the laboratory to industrial production requires robustness, scalability, and safety. Automated synthesis and continuous-flow chemistry are key enabling technologies in this regard. eurekalert.orgsciencedaily.comresearchgate.net Future development of synthetic routes involving this compound will benefit from integration with these platforms.

Flow chemistry, where reactions are performed in a continuously flowing stream through a network of tubes, offers enhanced control over reaction parameters, improved safety when handling hazardous reagents, and potential for process intensification. acs.orgacs.org A continuous-flow chemoenzymatic system for synthesizing chiral α-difluoromethyl amines has been developed, achieving a 35-fold enhancement in space-time yield compared to batch processes. acs.orgacs.org Such systems could be adapted for the large-scale, efficient production of chiral derivatives of this compound.

Automated synthesis platforms are particularly crucial in radiochemistry for the production of PET tracers, where handling of short-lived isotopes like fluorine-18 (B77423) is necessary. researchgate.netnih.gov The development of automated modules for the synthesis of fluorinated radiopharmaceuticals demonstrates the feasibility of automating complex, multi-step fluorination reactions. nih.govnih.gov As fluorinated amines are important motifs in PET imaging agents, automated platforms could be developed for the synthesis of 18F-labeled analogues of this compound for diagnostic applications.

Development of Bioorthogonal and Click Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgacs.org Click chemistry, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prominent example of a bioorthogonal reaction. nih.govwikipedia.org The unique properties of fluorine suggest that derivatives of this compound could become valuable building blocks in this field.

Fluorinated groups can be incorporated into molecules using click chemistry to serve as 19F NMR-sensitive probes for fragment-based drug discovery or for studying biomolecules. sigmaaldrich.com The amine functionality of this compound could be readily derivatized with an azide (B81097) or alkyne handle, allowing it to be "clicked" onto biomolecules or other molecular scaffolds. The difluoromethyl group would introduce a unique fluorine signature for detection and analysis.

The development of fluorinated azides and alkynes has expanded the toolbox for these applications. sigmaaldrich.comuochb.cz These reagents undergo efficient copper-catalyzed cycloadditions to form N-fluoroalkylated triazoles. uochb.cz Furthermore, the concept of bioorthogonal chemistry is critical for the in vivo labeling of biomolecules with PET isotopes like fluorine-18. nih.govresearchgate.netdntb.gov.ua By equipping a derivative of this compound with a bioorthogonal handle, it could be used to label specific targets in living systems for imaging purposes. nih.gov

Expanded Utility in Sustainable Chemical Processes and Circular Economy Initiatives

Modern chemical synthesis places a strong emphasis on sustainability, including the use of renewable resources, green reaction conditions, and the development of a circular economy where waste is minimized and materials are reused. rsc.org Research into this compound can align with these principles in several ways.

The photocatalytic and electrocatalytic methods discussed in section 7.2 are inherently "greener" as they often use light or electricity as traceless reagents, reducing the need for chemical oxidants or reductants. nih.govrsc.org Furthermore, the development of recyclable fluorinating reagents is a key area of research. For example, S-(trifluoromethyl)dibenzothiophenium salts have been developed that are not only powerful trifluoromethylating agents but can also be recycled, reducing chemical waste. acs.orgchinesechemsoc.orgsustech.edu.cn Similar strategies could be envisioned for difluoromethylating reagents.

From a circular economy perspective, finding value in fluoride-containing industrial byproducts is a significant goal. ncku.edu.twnih.gov While the direct synthesis from such waste streams is a long-term challenge, designing processes that use fluorine efficiently and allow for the recovery and reuse of fluorinated reagents contributes to a more sustainable chemical industry. cornell.edu The lifecycle of fluorinated polymers and the management of fluorine-containing waste are active areas of study that inform the broader context of sustainable fluorine chemistry. vtt.firesearchgate.neteuropa.eu Developing efficient, atom-economical syntheses for valuable compounds like this compound is a core component of these green chemistry and circular economy initiatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Difluoromethyl)-1,3-dioxolan-2-amine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including difluoromethylation and amine functionalization. Key factors include:

  • Catalyst Selection : Use of palladium or copper catalysts to enhance coupling efficiency in difluoromethylation steps .
  • Reaction Conditions : Temperature control (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures to isolate the compound at >95% purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify the difluoromethyl group and dioxolane ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 164.05) .
  • X-ray Crystallography : For definitive stereochemical assignment if crystalline derivatives are accessible .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies show:

  • Temperature : Degrades by 15% at 25°C over 30 days; storage at 2–8°C under inert gas (argon/nitrogen) preserves integrity .
  • Light Sensitivity : Photodegradation occurs under UV light; amber vials are recommended .

Advanced Research Questions

Q. What are the mechanistic implications of the difluoromethyl group in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The difluoromethyl group’s strong electron-withdrawing effect alters reaction pathways:

  • Electronic Effects : Enhances electrophilicity at the amine center, facilitating SN2 reactions with alkyl halides (e.g., benzyl bromide) .
  • Steric Effects : The dioxolane ring restricts rotational freedom, favoring regioselective substitution at the amine site .

Q. How can researchers resolve contradictions in biological activity data across studies using this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variability : Validate purity via HPLC (>98%) before bioassays .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Cross-reference with PubChem BioActivity data to identify outliers .

Q. What computational strategies predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with Protein Data Bank (PDB) structures (e.g., serotonin receptors) to model fluorine-protein interactions .
  • MD Simulations : AMBER or GROMACS for assessing conformational stability of the dioxolane ring in aqueous environments .

Q. How does the compound’s reactivity differ in fluorinated vs. non-fluorinated solvent systems?

  • Methodological Answer :

  • Fluorinated Solvents (e.g., HFIP) : Enhance solubility and stabilize transition states in oxidation reactions (e.g., forming imine derivatives) .
  • Polar Aprotic Solvents (e.g., DCM) : Favor nucleophilic attack but may induce racemization at the amine center .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.